(5Z)-3-methyl-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one (5Z)-3-methyl-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14963389
InChI: InChI=1S/C23H21N3O2S2/c1-3-12-28-19-11-7-8-16(13-19)21-17(14-20-22(27)25(2)23(29)30-20)15-26(24-21)18-9-5-4-6-10-18/h4-11,13-15H,3,12H2,1-2H3/b20-14-
SMILES:
Molecular Formula: C23H21N3O2S2
Molecular Weight: 435.6 g/mol

(5Z)-3-methyl-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

CAS No.:

Cat. No.: VC14963389

Molecular Formula: C23H21N3O2S2

Molecular Weight: 435.6 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-3-methyl-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one -

Specification

Molecular Formula C23H21N3O2S2
Molecular Weight 435.6 g/mol
IUPAC Name (5Z)-3-methyl-5-[[1-phenyl-3-(3-propoxyphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C23H21N3O2S2/c1-3-12-28-19-11-7-8-16(13-19)21-17(14-20-22(27)25(2)23(29)30-20)15-26(24-21)18-9-5-4-6-10-18/h4-11,13-15H,3,12H2,1-2H3/b20-14-
Standard InChI Key KKWQQFFUDLBVHB-ZHZULCJRSA-N
Isomeric SMILES CCCOC1=CC=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C)C4=CC=CC=C4
Canonical SMILES CCCOC1=CC=CC(=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C)C4=CC=CC=C4

Introduction

Chemical Structure and Physicochemical Properties

The compound belongs to the thiazolidinone class, characterized by a five-membered ring containing nitrogen and sulfur atoms. Its IUPAC name, (5Z)-3-methyl-5-[[1-phenyl-3-(3-propoxyphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one, reflects the presence of a pyrazole moiety substituted with a 3-propoxyphenyl group and a thiazolidinone core modified with a methylidene linker. Key physicochemical properties include:

PropertyValue
Molecular FormulaC<sub>23</sub>H<sub>21</sub>N<sub>3</sub>O<sub>2</sub>S<sub>2</sub>
Molecular Weight435.6 g/mol
Isomeric SMILESCCCOC1=CC=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C)C4=CC=CC=C4
Topological Polar Surface Area106 Ų

The Z-configuration of the methylidene group at position 5 of the thiazolidinone ring is critical for maintaining planar geometry, which enhances π-π stacking interactions with biological targets . Spectroscopic characterization via <sup>1</sup>H NMR typically reveals distinct signals for the propoxy chain (δ 1.05–1.15 ppm, triplet) and the thioxo group (δ 3.45 ppm, singlet) .

Synthetic Methodologies

Multi-Step Synthesis Pathways

The synthesis of this compound involves sequential heterocyclization and functionalization reactions. A representative route includes:

  • Formation of the Pyrazole Core: 3-(3-Propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is synthesized via cyclocondensation of hydrazine derivatives with β-ketoesters .

  • Knoevenagel Condensation: The aldehyde intermediate reacts with 3-methyl-2-thioxothiazolidin-4-one in the presence of piperidine to form the methylidene bridge .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the final product with >95% purity.

Critical reaction parameters include:

  • Temperature: 80–100°C for cyclocondensation steps .

  • Catalysts: Piperidine (10 mol%) for Knoevenagel reactions .

  • Solvents: Ethanol or acetic acid for proton transfer stabilization .

Biological Activities and Mechanisms

Cyclooxygenase-2 (COX-2) Inhibition

Comparative studies demonstrate that structural analogs of this compound exhibit COX-2 selectivity indices (S.I.) surpassing celecoxib (S.I. = 24.09). For instance, pyrazolyl-thiazolidinone 18f (S.I. = 42.13) and 16a (S.I. = 134.6) show enhanced binding to the COX-2 active site via hydrogen bonding with Arg120 and Tyr355 . The 3-propoxyphenyl group contributes to hydrophobic interactions, while the thioxo group modulates electron density at the catalytic tyrosine residue .

Anticancer Activity

In vitro assays against MCF-7 breast cancer cells reveal IC<sub>50</sub> values of 8.2–12.4 μM for derivatives bearing this scaffold. Mechanistic studies attribute this activity to:

  • EGFR/HER-2 Dual Inhibition: Suppression of autophosphorylation at Tyr1173 (EGFR) and Tyr1248 (HER-2) .

  • Apoptosis Induction: Upregulation of caspase-3 and PARP cleavage in a dose-dependent manner .

Structure-Activity Relationship (SAR) Analysis

Structural FeatureBiological Impact
3-Propoxyphenyl SubstituentEnhances COX-2 selectivity by 3.1-fold compared to unsubstituted analogs .
Methyl Group at N3Reduces hepatotoxicity by limiting metabolic oxidation .
Thioxo GroupIncreases electron-withdrawing effects, improving binding to kinase ATP pockets .

Modification of the methylidene linker to ethylene or carbonyl groups diminishes activity, underscoring the importance of conjugation in stabilizing ligand-receptor complexes .

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